molecular formula C11H23NO B13458225 O-(undec-10-en-1-yl)hydroxylamine

O-(undec-10-en-1-yl)hydroxylamine

Cat. No.: B13458225
M. Wt: 185.31 g/mol
InChI Key: GPUVUABABGYNHH-UHFFFAOYSA-N
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Description

O-(undec-10-en-1-yl)hydroxylamine: is an organic compound with the molecular formula C11H23NO It features a hydroxylamine group attached to an undec-10-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(undec-10-en-1-yl)hydroxylamine typically involves the reaction of undec-10-en-1-ol with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

Undec-10-en-1-ol+HydroxylamineThis compound\text{Undec-10-en-1-ol} + \text{Hydroxylamine} \rightarrow \text{this compound} Undec-10-en-1-ol+Hydroxylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

O-(undec-10-en-1-yl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the hydroxylamine group.

Scientific Research Applications

O-(undec-10-en-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(undec-10-en-1-yl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • O-(undec-1-en-1-yl)hydroxylamine
  • Undec-10-ynoic acid
  • Undec-2-en-1-yl ester

Uniqueness

O-(undec-10-en-1-yl)hydroxylamine is unique due to its specific structure, which combines a hydroxylamine group with an undec-10-en-1-yl chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

O-undec-10-enylhydroxylamine

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12/h2H,1,3-12H2

InChI Key

GPUVUABABGYNHH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCON

Origin of Product

United States

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